molecular formula C13H8F3NO3 B1386486 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid CAS No. 1086380-00-8

2-[4-(Trifluoromethoxy)phenyl]nicotinic acid

Cat. No.: B1386486
CAS No.: 1086380-00-8
M. Wt: 283.2 g/mol
InChI Key: ALAGESCAQQXXDI-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]nicotinic acid is a high-value trifluoromethyl/trifluoromethoxy-containing nicotinic acid derivative designed for research and development applications. This compound serves as a critical organic synthetic intermediate, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy phenyl moiety and the nicotinic acid functional group makes it a versatile building block for constructing more complex molecules. Its structure is analogous to other researched compounds like 2-[4-(trifluoromethyl)phenyl]nicotinic acid and 4-(trifluoromethyl)nicotinic acid , which are known to be used in the synthesis of novel insecticides and other bioactive molecules . As a pyridinecarboxylic acid, it is typically a solid at room temperature . Researchers value this compound for its potential in modulating the physical, chemical, and biological properties of target molecules, as the trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and membrane permeability. This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct all necessary due diligence and handling in accordance with their institution's safety protocols. For specific data on melting point, boiling point, and other physical properties, please contact our technical support team.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAGESCAQQXXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651751
Record name 2-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086380-00-8
Record name 2-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step-by-step Process:

Step Description Reagents & Conditions Yield & Remarks
1. Halomethylation Trifluoromethoxybenzene reacts with halomethylating agents (e.g., chloromethyl or bromomethyl reagents) Halogenating agent (e.g., chloromethyl methyl ether), catalysts, temperature 50–80°C Yields >60%, straightforward process, scalable
2. Halogen-cyano exchange Conversion of halogenomethyl derivatives to nitriles Sodium cyanide or analogous reagents, elevated temperatures Efficient, high yield (~65%)
3. Hydrogenation Reduction of nitrile to amine, then to acid Hydrogen gas (50–200 bar), Raney nickel catalyst, solvents like tetrahydrofuran or methanol High yield (~80%), well-established industrial process

Research Findings:
This pathway is supported by patent US20020082454A1, which describes the use of halomethylation followed by nitrile formation and hydrogenation. The process is advantageous due to its relatively simple steps and the availability of raw materials, although it involves handling toxic cyanide reagents.

Cyclization from Acylation and Amino Precursors

Overview:
This method employs acylation of vinyl compounds followed by cyclization and hydrolysis to form the nicotinic acid core.

Process Details:

Step Description Reagents & Conditions Yield & Remarks
1. Acylation Vinyl ethyl ether reacts with trifluoroacetyl chloride Trifluoroacetyl chloride, pyridine, temperature -10 to 30°C Produces 4-ethoxy-1,1,1-trifluoro-3-en-2-one
2. Cyclization Addition of 3-amino acrylonitrile, cyclization under basic catalysis Sodium hydroxide, potassium tert-butoxide, temperature 50–100°C Yields up to 83.7%, high efficiency
3. Hydrolysis Acid hydrolysis to yield the nicotinic acid Hydrochloric acid or sulfuric acid, temperature 60–100°C Purity >99.5%, scalable

Research Findings:
Patents CN117164511A and CN109467532B describe this route, emphasizing its simplicity, high yield, and suitability for industrial scale-up. It uses inexpensive raw materials and avoids harsh conditions, making it attractive for large-scale manufacturing.

Direct Synthesis via Acylation and Cyclization

Overview:
Another approach involves acylation of vinyl derivatives with trifluoroacetyl chloride, followed by cyclization and hydrolysis, as detailed in patent CN109467532B.

Process Highlights:

Step Reagents & Conditions Remarks
Acylation Vinyl ethyl ether + trifluoroacetyl chloride, pyridine, -10 to 30°C Cost-effective, high yield (~70%)
Cyclization 3-Amino acrylonitrile, base catalyst, 50–100°C Produces intermediates efficiently
Hydrolysis Acidic hydrolysis, temperature 60–100°C Yields high purity nicotinic acid

Advantages:

  • Use of inexpensive, readily available reagents
  • Mild reaction conditions
  • High yield and purity suitable for industrial production

Alternative Routes Using Fluorinated Ether Synthesis

Overview:
This involves fluorination of ethers or direct substitution reactions to introduce the trifluoromethoxy group onto aromatic or heteroaromatic precursors.

Example:

Step Description Reagents & Conditions Remarks
Ether fluorination Fluorination of aromatic ethers Selective fluorinating agents, high temperature Less common, more complex, used in specialized synthesis
Conversion to nicotinic acid Subsequent nitrile formation and hydrolysis Standard nitrile hydrolysis reagents Less efficient for large-scale production

Research Findings:
Studies, such as those summarized in the article from OPHCJ, highlight the challenges of fluorination reactions, including selectivity and harsh conditions, making them less favorable compared to the acylation-based methods.

Summary of Preparation Methods

Method Raw Materials Key Features Advantages Disadvantages
Halomethylation & Hydrogenation Trifluoromethoxybenzene, halomethyl reagents, cyanide, hydrogen Modular, high yield, scalable Well-understood, industrially viable Toxic reagents, handling hazards
Acylation & Cyclization Vinyl derivatives, trifluoroacetyl chloride, amino acrylonitrile High yield, mild conditions Cost-effective, simple purification Requires multiple steps
Fluorinated Ether Route Fluorinated ethers, nitrile intermediates Specific, less common Precise fluorination Complex, less scalable

Final Remarks

The most industrially promising methods for synthesizing 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid are those involving halomethylation of trifluoromethoxybenzene followed by nitrile formation and reduction, and the acylation-cyclization-hydrolysis pathway. Both routes benefit from high yields, readily available raw materials, and relatively mild conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

2-[4-(Trifluoromethoxy)phenyl]nicotinic acid has shown potential as a pharmacological agent with various therapeutic applications:

  • Anti-inflammatory and Analgesic Properties : Studies indicate that this compound may modulate biological pathways involved in inflammation, suggesting its potential as an anti-inflammatory and analgesic agent.
  • Neurological Disorders : Research into its interaction with neurotransmitter systems suggests possible applications in treating conditions such as depression and anxiety disorders.

Material Science

In material science, this compound is utilized in the synthesis of electrochromic devices:

  • Electrochromic Polymers : The compound is used to synthesize polydithienylpyrroles (PTTPP), which exhibit distinct color changes when subjected to different voltages (grayish-yellow at 0 V, grayish-blue at 1.0 V, bluish-violet at 1.4 V). This property is valuable for applications in smart windows and displays.

Agrochemical Applications

The compound is also relevant in the agrochemical industry:

  • Development of Agrochemicals : Derivatives of trifluoromethylpyridine, including this compound, have been synthesized for use as agrochemicals. Over 20 new compounds have been developed that contain this moiety, enhancing their effectiveness against pests and diseases.

Experimental Procedures

The synthesis of this compound can be achieved through several methods, including cyclocondensation reactions. These synthetic routes allow for efficient production and modification of the compound for various applications.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit significant biological activity:

  • Antitumor Activity : Derivatives have shown efficacy against cancer cell lines by inducing apoptosis through disruption of tubulin polymerization.
  • Anti-inflammatory Effects : In vitro studies reveal that these compounds can inhibit inflammatory pathways, showcasing their potential in treating inflammatory diseases.
  • Antiviral Potential : Some studies suggest efficacy against viral infections by targeting specific viral proteins.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The nicotinic acid moiety may interact with nicotinic acid receptors or other cellular targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Pyridine Ring

5-[4-(Trifluoromethoxy)phenyl]nicotinic Acid
  • Structure : Trifluoromethoxy-phenyl group at the 5-position of nicotinic acid.
  • Properties : Increased steric hindrance at the 5-position may reduce reactivity compared to the 2-substituted derivative. Used as a pharmaceutical intermediate for drug discovery .
  • Synthesis : Likely prepared via Suzuki-Miyaura coupling or directed metallation, similar to 2-substituted analogs .
6-(2-Trifluoromethoxyphenyl)nicotinic Acid
  • Structure : Trifluoromethoxy-phenyl group at the 6-position of nicotinic acid, with a meta-substituted -OCF₃ on the phenyl ring.
  • No direct bioactivity data is available .

Functional Group Variations

4-Trifluoromethylnicotinic Acid
  • Structure : Trifluoromethyl (-CF₃) group at the 4-position of nicotinic acid.
  • Properties : The -CF₃ group is more electron-withdrawing than -OCF₃, leading to higher acidity (lower pKa) and improved membrane permeability. Used in coordination chemistry and as a ligand .
2-[(4-Methylphenyl)thio]nicotinic Acid
  • Structure : Thioether (-S-) linkage instead of a carbon-oxygen bond, with a para-methylphenyl group.
  • Properties : The thioether increases hydrophobicity and may enhance resistance to oxidative degradation. However, reduced hydrogen-bonding capacity could limit solubility .

Non-Nicotinic Acid Analogs

4-(Trifluoromethoxy)phenylacetic Acid
  • Structure : Acetic acid chain attached to a para-trifluoromethoxyphenyl ring.
  • Properties : Lower acidity (pKa ~4.5–5.0) compared to nicotinic acid derivatives (pKa ~2.5–3.5) due to the weaker electron-withdrawing effect of the phenylacetic acid moiety. Used in polymer synthesis and as a building block for herbicides .
2-[4-(Trifluoromethoxy)phenyl]oxirane
  • Structure : Epoxide derivative of the phenyl group.
  • Properties : Reactive epoxide group enables ring-opening reactions for functionalization. Applications include polymer crosslinking and agrochemical synthesis .

Key Data Comparison

Compound Name Molecular Formula Substituent Position Functional Group Key Applications Reference ID
2-[4-(Trifluoromethoxy)phenyl]nicotinic acid C₁₃H₈F₃NO₃ Pyridine-2, phenyl-4 -OCF₃, -COOH Pharmaceuticals, agrochemicals
5-[4-(Trifluoromethoxy)phenyl]nicotinic acid C₁₃H₈F₃NO₃ Pyridine-5, phenyl-4 -OCF₃, -COOH Drug intermediates
4-Trifluoromethylnicotinic acid C₇H₄F₃NO₂ Pyridine-4 -CF₃, -COOH Coordination chemistry
4-(Trifluoromethoxy)phenylacetic acid C₉H₇F₃O₃ Phenyl-4 -OCF₃, -CH₂COOH Polymer synthesis

Biological Activity

2-[4-(Trifluoromethoxy)phenyl]nicotinic acid is a fluorinated aromatic compound notable for its unique trifluoromethoxy substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Its molecular formula is C13H8F3NO3, indicating the presence of three fluorine atoms, one nitrogen atom, and three oxygen atoms.

The trifluoromethoxy group significantly enhances the lipophilicity and bioavailability of the compound, making it an attractive candidate for drug development. The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions and chlorination-fluorination techniques . These methods facilitate the efficient production of the compound in laboratory settings.

The mechanism of action involves interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances metabolic stability, allowing effective interaction with biological membranes and proteins. The nicotinic acid moiety may engage with nicotinic acid receptors or other cellular targets, modulating various biochemical pathways .

Biological Activity

Research indicates that this compound exhibits significant pharmacological activity:

  • Anti-inflammatory Effects : Studies suggest that the compound may have potential as an anti-inflammatory agent by modulating inflammatory pathways.
  • Analgesic Properties : Its ability to influence pain pathways indicates possible applications in pain management.
  • Neurotransmitter Modulation : Similar compounds have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(Trifluoromethyl)nicotinic acidContains a trifluoromethyl groupAnti-inflammatorySimpler structure without phenyl ring
5-Trifluoromethoxy-nicotinamideContains a trifluoromethoxy groupAntimicrobial activityAmide instead of carboxylic acid
3-(Trifluoromethyl)pyridinePyridine base with trifluoromethyl substitutionPotential herbicideLacks aromatic ether linkage

This comparison highlights the unique combination of functional groups in this compound, which contributes to its diverse biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Anti-inflammatory Properties : A research article indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may exhibit similar effects.
  • Neuropharmacological Studies : Investigations into related nicotinic acids have shown modulation of neurotransmitter release, indicating potential uses in treating neurological conditions such as anxiety and depression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid, and how can intermediates be characterized?

  • Methodological Answer: Synthesis typically involves coupling a nicotinic acid scaffold with a trifluoromethoxyphenyl group. For example, Suzuki-Miyaura cross-coupling between a bromonicotinic acid derivative and 4-(trifluoromethoxy)phenylboronic acid is a viable approach. Key intermediates (e.g., nitro-substituted benzoic acids or trifluoromethylated phenyl precursors) should be purified via column chromatography and characterized by 1H^1H/13C^{13}C-NMR and LC-MS to confirm regioselectivity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 19F^{19}F-NMR to verify the trifluoromethoxy group. X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in structurally similar nicotinic acid derivatives .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer: Prioritize enzyme inhibition assays (e.g., cyclooxygenase or dehydrogenase enzymes) due to structural similarities to pharmacologically active nicotinic acid derivatives. Use fluorescence-based or UV-Vis kinetic assays at concentrations ranging from 1 nM–100 µM. Reference standards like 4-(Trifluoromethyl)nicotinic acid (from ) can serve as positive controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activity across different assay systems?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays) and validate purity (>95% by HPLC, as in ). Statistical meta-analysis of dose-response curves across replicates is critical .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

  • Methodological Answer: Synthesize analogs with variations in the trifluoromethoxy group (e.g., replacing -OCF3_3 with -CF3_3 or -OCH3_3) and the pyridine ring (e.g., substituents at positions 3 or 5). Test these analogs in parallel using standardized assays (e.g., IC50_{50} determination). Computational docking studies (e.g., AutoDock Vina) can predict binding modes to guide SAR .

Q. How can the metabolic stability of this compound be assessed in preclinical models?

  • Methodological Answer: Use liver microsome assays (human/rodent) with LC-MS/MS quantification to measure half-life (t1/2t_{1/2}) and intrinsic clearance. Include phase II metabolism studies (e.g., glucuronidation) using UDPGA-supplemented systems. Compare results to structurally related compounds like N-(4-Trifluoromethylnicotinoyl)-glycine ( ) to identify metabolic soft spots .

Q. What experimental designs are optimal for investigating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer: Combine CRISPR-Cas9 gene editing (to knockout putative targets) with proteomic profiling (e.g., TMT-based mass spectrometry). Isotope-labeled tracer studies (e.g., 13C^{13}C-glucose) can elucidate effects on metabolic pathways. For CNS applications, consider blood-brain barrier permeability assays using in vitro models (e.g., hCMEC/D3 cells) .

Data Analysis & Validation

Q. How should researchers address variability in spectroscopic data for this compound?

  • Methodological Answer: Ensure NMR solvents are rigorously dried (e.g., over molecular sieves) to avoid signal splitting. For 19F^{19}F-NMR, reference external standards like trifluoroacetic acid (see for NMR best practices). Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

  • Methodological Answer: Employ forced degradation studies (acid/base hydrolysis, oxidative stress) followed by UPLC-QTOF-MS. Compare degradation profiles to reference standards (e.g., 2-nitro-4-[3-(trifluoromethoxy)phenyl]benzoic acid in ) to identify labile functional groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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